(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is often used in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure includes a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom, providing a rigid and unique three-dimensional shape.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic core through cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
®-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both tert-butyl and Boc protecting groups. These features provide the compound with unique chemical properties and reactivity, making it a versatile tool in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C19H32N2O5 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H32N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h14H,7-12H2,1-6H3,(H,20,23)/t14-/m1/s1 |
InChI Key |
OENCLVKIHZNTFJ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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